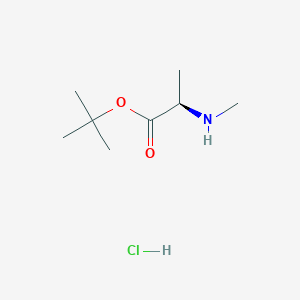

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Vue d'ensemble

Description

“®-tert-Butyl 2-(methylamino)propanoate hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-(methylamino)propanoate hydrochloride” can be represented by the linear formula C5H12ClNO2 . The InChI code for this compound is 1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 .Physical And Chemical Properties Analysis

“®-tert-Butyl 2-(methylamino)propanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 153.61 g/mol . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes involves the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give hydrochloride. This synthesis demonstrates the capability to produce enantiomerically pure compounds using (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride as a precursor (Jankowski et al., 1999).

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), showcasing its role in the creation of stereochemically complex molecules (Pajouhesh et al., 2000).

Molecular and Crystal Structure Analysis : The study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of L-cysteine, illustrates the compound's utility in analyzing structural and conformational aspects of complex molecules (Kozioł et al., 2001).

Lewis Base Activation of Lewis Acids : This compound is involved in the activation of Lewis acids, facilitating reactions such as the addition of silyl ketene acetals to aldehydes, an important reaction in organic synthesis (Denmark et al., 2002).

Organic Synthesis Applications

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides highlights the role of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride in the synthesis of structurally diverse and complex organic compounds (Iminov et al., 2015).

Synthesis of Natural Product Biotin : This compound is an intermediate in the synthesis of Biotin, a vital water-soluble vitamin, indicating its importance in the biosynthesis of essential biochemicals (Qin et al., 2014).

Preparation of Organometallic Analogues of Antibiotics : The compound has been used in the synthesis of organometallic analogues of the antibiotic platensimycin, showing its potential in medicinal chemistry applications (Patra et al., 2012).

Asymmetric Hydrogenations : The compound's derivative, 1,1'-di-tert-butyl-2,2'-diphosphetanyl, is used in rhodium-catalyzed asymmetric hydrogenations, a critical process in producing chiral pharmaceuticals (Imamoto et al., 2004).

Additional Scientific Applications

Toxicological Review : Although not directly related to (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a toxicological review of tert-Butanol, a related compound, provides insights into the safety and handling aspects of similar compounds in laboratory settings (Mcgregor, 2010).

Structure of Aqueous Solutions : Research on aqueous solutions of tert-butyl alcohol, a related compound, using positron annihilation methods, offers a perspective on the study of solution chemistry and physical properties (Baranowski et al., 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as epinephrine and ephedrine have been shown to interact with alpha and beta-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, regulating physiological responses such as heart rate, bronchodilation, and renin release .

Mode of Action

Compounds with similar structures, like epinephrine, have been shown to cause an adrenergic receptive mechanism on effector cells, mimicking the actions of the sympathetic nervous system .

Biochemical Pathways

Similar compounds such as ephedrine have been shown to increase the activity of norepinephrine at the postsynaptic α and β receptors , which could potentially affect various biochemical pathways.

Pharmacokinetics

Similar compounds like ketamine have been shown to undergo extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound might have potential effects on physiological responses such as heart rate, bronchodilation, and renin release .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716943 | |

| Record name | tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

CAS RN |

405513-14-6 | |

| Record name | tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.